molecular formula C10H6BrCl2N B13916949 7-Bromo-2,4-dichloro-8-methylquinoline

7-Bromo-2,4-dichloro-8-methylquinoline

Cat. No.: B13916949
M. Wt: 290.97 g/mol
InChI Key: MTULLMRRHOHQIW-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-8-methylquinoline is a halogenated quinoline derivative with substituents at positions 2 (Cl), 4 (Cl), 7 (Br), and 8 (CH₃). This compound’s structure combines electron-withdrawing halogens (Br, Cl) and a methyl group, influencing its electronic properties, solubility, and reactivity. Quinolines are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their aromatic heterocyclic core, which allows for diverse functionalization.

Properties

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.97 g/mol

IUPAC Name

7-bromo-2,4-dichloro-8-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-7(11)3-2-6-8(12)4-9(13)14-10(5)6/h2-4H,1H3

InChI Key

MTULLMRRHOHQIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloro-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 8-methylquinoline. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and solvent conditions to achieve selective substitution at the desired positions on the quinoline ring .

Industrial Production Methods

Industrial production of 7-Bromo-2,4-dichloro-8-methylquinoline may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloro-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-2,4-dichloro-8-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-8-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Bromo-2,4-dichloro-8-methylquinoline with structurally related quinoline derivatives, focusing on substituent patterns, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Bromo-2,4-dichloro-8-methylquinoline 2-Cl, 4-Cl, 7-Br, 8-CH₃ C₁₀H₆BrCl₂N 304.98 High lipophilicity; potential agrochemical or medicinal intermediate
8-Bromo-4-chloro-2-methylquinoline 2-CH₃, 4-Cl, 8-Br C₁₀H₇BrClN 256.53 Moderate reactivity; used in coordination chemistry
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline 2-CF₃, 4-Br, 7-Cl, 8-CH₃ C₁₁H₆BrClF₃N 330.52 Enhanced metabolic stability due to CF₃; pharmaceutical intermediate
6-Bromo-3,4-dichloro-8-methylquinoline 3-Cl, 4-Cl, 6-Br, 8-CH₃ C₁₀H₅BrCl₂N 304.93 Positional isomerism alters electronic distribution; unknown biological activity
4-Chloro-8-bromo-2-phenylquinoline 2-C₆H₅, 4-Cl, 8-Br C₁₅H₉BrClN 318.60 Phenyl group increases steric bulk; potential ligand in catalysis
5,7-Dibromo-2-methylquinolin-8-ol 2-CH₃, 5-Br, 7-Br, 8-OH C₁₀H₇Br₂NO 331.88 Hydrogen-bonding capacity (OH); crystallographic studies for material science

Key Observations:

Substituent Effects on Reactivity: Halogen positioning (e.g., 7-Br vs. 6-Br) significantly impacts electronic properties. For example, 7-Bromo-2,4-dichloro-8-methylquinoline’s bromine at position 7 may enhance electrophilic substitution reactivity compared to 6-bromo isomers . The trifluoromethyl group in 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline increases lipophilicity and metabolic stability, making it more suitable for drug development than non-fluorinated analogs .

Synthetic Challenges: Chlorination of quinoline precursors using PCl₅/PCl₃ mixtures often yields low quantities of dichlorinated products, as seen in the synthesis of 2,4-dichloro-8-methylquinoline (precursor to the target compound) .

Bromine and chlorine substituents in 5,7-Dibromo-2-methylquinolin-8-ol enable halogen bonding, which stabilizes crystal packing and informs solid-state material design .

Positional Isomerism: 6-Bromo-3,4-dichloro-8-methylquinoline (vs.

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